The chemical reactions involving rolapitant hydrochloride are primarily focused on its compatibility and stability with other intravenous medications. [, ] These studies examine the physical and chemical changes that occur when rolapitant hydrochloride is mixed with other solutions, such as Granisetron Hydrochloride Injection USP, Palonosetron Hydrochloride Injection, and Dexamethasone Sodium Phosphate Injection. [, ] The analyses include assessments of pH, turbidity, globule size, particulate matter, drug concentration, and impurity levels. [, ] These studies demonstrate the compatibility and stability of rolapitant hydrochloride in various mixtures for clinically relevant time periods. [, ]
Mechanism of Action
Rolapitant hydrochloride exerts its effects by competitively binding to and blocking the activity of the NK1 receptor in the central nervous system. [] This action prevents the binding of the endogenous ligand, substance P (SP), to the NK1 receptor. [] SP is a neuropeptide involved in various physiological processes, including the transmission of pain signals and the induction of nausea and vomiting. [] By blocking SP binding, rolapitant hydrochloride inhibits both SP-induced emesis and chemotherapy-induced nausea and vomiting. []
Applications
The scientific applications of rolapitant hydrochloride primarily center around its role in understanding and managing CINV. Research highlights its potential for preventing both acute and delayed nausea and vomiting associated with highly and moderately emetogenic chemotherapy. [, , ] Studies demonstrate its effectiveness in combination therapies with other antiemetic agents, such as 5-HT3 receptor antagonists and dexamethasone. [, , ]
Related Compounds
Substance P
Compound Description: Substance P is an endogenous neuropeptide that acts as a potent neurotransmitter and neuromodulator. It belongs to the tachykinin family of peptides and is involved in various physiological processes, including pain transmission, inflammation, and emesis [, ].
Relevance: Substance P is the endogenous ligand for the neurokinin 1 receptor (NK1-receptor), the primary target of rolapitant hydrochloride [, ]. By blocking the NK1-receptor, rolapitant hydrochloride prevents substance P from binding to the receptor, thereby inhibiting its biological effects, including the induction of nausea and vomiting []. This interaction highlights the crucial role of substance P in emesis and its relevance as a target for developing antiemetic agents like rolapitant hydrochloride.
Aprepitant
Compound Description: Aprepitant is the first-in-class NK1-receptor antagonist approved for preventing chemotherapy-induced nausea and vomiting (CINV) []. Like rolapitant hydrochloride, it acts by blocking the binding of substance P to the NK1-receptor in the central nervous system, thus inhibiting the emetic pathway [].
Relevance: Aprepitant shares the same mechanism of action as rolapitant hydrochloride, both being NK1-receptor antagonists targeting CINV []. The development and success of aprepitant paved the way for further research and development of other NK1-receptor antagonists, including rolapitant hydrochloride, highlighting their shared therapeutic relevance in managing CINV.
Netupitant
Compound Description: Netupitant is another NK1-receptor antagonist approved by the FDA in 2014 for preventing CINV []. It also functions by blocking substance P from binding to the NK1-receptor, preventing the activation of the emetic pathway [].
Relevance: Similar to rolapitant hydrochloride, netupitant belongs to the class of NK1-receptor antagonists and shares the same mechanism of action for preventing CINV []. The availability of multiple NK1-receptor antagonists, including aprepitant, netupitant, and rolapitant hydrochloride, offers clinicians a choice of agents with potentially different pharmacokinetic and pharmacodynamic properties for personalized CINV management.
Granisetron Hydrochloride
Compound Description: Granisetron hydrochloride is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist []. It is indicated for preventing nausea and vomiting associated with initial and repeat courses of emetogenic cancer therapy, including high-dose cisplatin chemotherapy [].
Relevance: While not structurally related to rolapitant hydrochloride, granisetron hydrochloride is often used in combination with rolapitant hydrochloride for enhanced antiemetic efficacy []. Clinical guidelines recommend combining NK1-receptor antagonists, like rolapitant hydrochloride, with 5-HT3 receptor antagonists, such as granisetron hydrochloride, and dexamethasone for optimal prevention of CINV, especially in patients receiving highly emetogenic chemotherapy [, ].
Palonosetron Hydrochloride
Compound Description: Palonosetron hydrochloride is another 5-HT3 receptor antagonist, similar to granisetron hydrochloride, indicated for preventing nausea and vomiting associated with emetogenic cancer therapy []. It works by blocking 5-HT3 receptors in the central nervous system and the periphery, inhibiting serotonin release and its emetic effects [].
Relevance: Like granisetron hydrochloride, palonosetron hydrochloride is often used in combination with rolapitant hydrochloride and dexamethasone for comprehensive CINV prophylaxis []. The combined use of these agents with different mechanisms of action targets multiple pathways involved in nausea and vomiting, providing more effective control of CINV, especially in high-risk patients.
Dexamethasone Sodium Phosphate
Compound Description: Dexamethasone sodium phosphate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties []. Although its exact mechanism of action in preventing CINV is not fully understood, it is thought to involve the inhibition of prostaglandin synthesis and the suppression of inflammatory mediators in the brain [].
Relevance: Dexamethasone sodium phosphate is an integral component of antiemetic regimens that include rolapitant hydrochloride and a 5-HT3 receptor antagonist []. The synergistic action of these three drugs targeting different pathways involved in CINV underscores the importance of a multimodal approach for optimal prevention and management of chemotherapy-induced nausea and vomiting.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Rolapitant is an azaspiro compound that is 1,7-diazaspiro[4.5]decan-2-one carrying additional phenyl and 1-{[3,5-bis(trifluoromethyl)phenyl]ethoxy}methyl substituents at position 8. Used (in the form of the hydrochloride hydrate) for the prevention of delayed nausea and vomiting associated with initial and repeat courses of emetogenic cancer chemotherapy. It has a role as an antiemetic and a neurokinin-1 receptor antagonist. It is an ether, an azaspiro compound, a member of pyrrolidin-2-ones, a member of piperidines and an organofluorine compound. It is a conjugate base of a rolapitant(1+). Rolapitant is a potent, highly selective, long-acting Neurokinin-1 (NK-1) receptor antagonist approved for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV) in adults. Delayed-phase CINV typically occurs >24 hours after chemotherapy treatment and is principally mediated by Neurokinin-1 and its ligand Substance P, which is released in the gut following chemotherapy administration. Neurokinin-1 is also known as Tachykinin Receptor 1 (TACR1), Neurokinin 1 Receptor (NK1R), and Substance P Receptor (SPR). By blocking Substance P from interacting with NK-1 receptors in the gut and the central nervous system, rolapitant prevents late-phase CINV. Unlike other available NK-1 receptor antagonists, rolapitant is not an inhibitor of Cytochrome P450 enzyme CYP3A4 and has a long elimination half-life, allowing a single dose to prevent both acute and late-phase CINV during the first 120 hours post-chemotherapy. Rolapitant is a Substance P/Neurokinin-1 Receptor Antagonist. The mechanism of action of rolapitant is as a Neurokinin 1 Antagonist, and Cytochrome P450 2D6 Inhibitor, and Breast Cancer Resistance Protein Inhibitor, and P-Glycoprotein Inhibitor. Rolapitant is an orally available antiemetic agent that is used to prevent cancer chemotherapy related nausea and vomiting. Rolapitant therapy has not been associated with serum enzyme elevations or with instances of clinically apparent liver injury with jaundice. Rolapitant is an orally bioavailable, centrally-acting, selective, neurokinin 1 receptor (NK1-receptor) antagonist, with potential antiemetic activity. Upon oral administration, rolapitant competitively binds to and blocks the activity of the NK1-receptor in the central nervous system, thereby inhibiting the binding of the endogenous ligand, substance P (SP). This may prevent both SP-induced emesis and chemotherapy-induced nausea and vomiting (CINV). The interaction of SP with the NK1-receptor plays a key role in the induction of nausea and vomiting caused by emetogenic cancer chemotherapy. Compared to other NK1-receptor antagonists, rolapitant has both a more rapid onset of action and a much longer half-life. See also: Rolapitant Hydrochloride (has salt form).
Rolapitant is an orally available antiemetic agent that is used to prevent cancer chemotherapy related nausea and vomiting. Rolapitant therapy has not been associated with serum enzyme elevations or with instances of clinically apparent liver injury with jaundice. Rolapitant is an azaspiro compound that is 1,7-diazaspiro[4.5]decan-2-one carrying additional phenyl and 1-{[3,5-bis(trifluoromethyl)phenyl]ethoxy}methyl substituents at position 8. Used (in the form of the hydrochloride hydrate) for the prevention of delayed nausea and vomiting associated with initial and repeat courses of emetogenic cancer chemotherapy. It has a role as an antiemetic and a neurokinin-1 receptor antagonist. It is an ether, an azaspiro compound, a member of pyrrolidin-2-ones, a member of piperidines and an organofluorine compound. It is a conjugate base of a rolapitant(1+). Rolapitant is a potent, highly selective, long-acting Neurokinin-1 (NK-1) receptor antagonist approved for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV) in adults. Delayed-phase CINV typically occurs >24 hours after chemotherapy treatment and is principally mediated by Neurokinin-1 and its ligand Substance P, which is released in the gut following chemotherapy administration. Neurokinin-1 is also known as Tachykinin Receptor 1 (TACR1), Neurokinin 1 Receptor (NK1R), and Substance P Receptor (SPR). By blocking Substance P from interacting with NK-1 receptors in the gut and the central nervous system, rolapitant prevents late-phase CINV. Unlike other available NK-1 receptor antagonists, rolapitant is not an inhibitor of Cytochrome P450 enzyme CYP3A4 and has a long elimination half-life, allowing a single dose to prevent both acute and late-phase CINV during the first 120 hours post-chemotherapy.
RO-57-Bpyne is a γ-secretase modulator photoaffinity probe. It acts by identifying distinct allosteric binding sites on presenilin that can be exploited to reduce levels of pathogenic Aβ species.